Cas no 379727-05-6 (8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde)
8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- SR-01000032526
- 379727-05-6
- EN300-26617804
- 5-(MORPHOLIN-4-YL)-8H,9H,10H,11H-AZEPINO[1,2-A]QUINAZOLINE-7-CARBALDEHYDE
- 5-morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde
- SR-01000032526-1
- AKOS030697338
- Z56827363
- 8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde
-
- Inchi: 1S/C18H21N3O2/c22-13-14-5-3-4-8-21-16-7-2-1-6-15(16)18(19-17(14)21)20-9-11-23-12-10-20/h1-2,6-7,13H,3-5,8-12H2
- InChI Key: FDFXIOROMJRIRO-UHFFFAOYSA-N
- SMILES: N12CCCCC(C=O)=C1N=C(N1CCOCC1)C1=C2C=CC=C1
Computed Properties
- Exact Mass: 311.16337692g/mol
- Monoisotopic Mass: 311.16337692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 522
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 45.1Ų
Experimental Properties
- Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 472.7±55.0 °C(Predicted)
- pka: 7.45±0.20(Predicted)
8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26617804-0.05g |
5-(morpholin-4-yl)-8H,9H,10H,11H-azepino[1,2-a]quinazoline-7-carbaldehyde |
379727-05-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde
8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde: A Comprehensive Overview
The compound with CAS No 379727-05-6, known as 8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of azepinoquinazoline derivatives, which are known for their potential in drug discovery and development. The structure of this molecule is characterized by a fused bicyclic system comprising an azepine ring and a quinazoline moiety, with additional substituents that confer unique chemical and biological properties.
Recent studies have highlighted the 8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde as a promising candidate for various therapeutic applications. Researchers have focused on its ability to modulate key cellular pathways and its potential as a lead compound for drug development. For instance, investigations into its antiproliferative activity have revealed its effectiveness in inhibiting cancer cell growth in vitro and in vivo models. This makes it a compelling target for anticancer drug design.
The synthesis of 8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde involves a multi-step process that combines advanced organic chemistry techniques. The incorporation of the morpholinyl group into the molecule's structure is particularly noteworthy, as it enhances the compound's stability and bioavailability. Furthermore, the carboxaldehyde substituent at position 7 plays a critical role in modulating the molecule's reactivity and selectivity towards specific biological targets.
From an analytical standpoint, the compound has been extensively studied using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into its molecular conformation and intermolecular interactions. Additionally, computational modeling approaches have been employed to predict its pharmacokinetic properties and potential off-target effects.
One of the most exciting developments related to 8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde is its application in targeted therapy. Researchers have explored its ability to interact with specific receptors and enzymes involved in disease pathogenesis. For example, studies have demonstrated its potential as an inhibitor of kinase enzymes implicated in cancer progression.
In conclusion, 8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde represents a cutting-edge advancement in medicinal chemistry. Its unique structure and promising biological properties make it a valuable tool for advancing our understanding of complex biological systems and developing innovative therapeutic strategies.
379727-05-6 (8,9,10,11-Tetrahydro-5-(4-morpholinyl)azepino[1,2-a]quinazoline-7-carboxaldehyde) Related Products
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)